molecular formula C12H11NO B2462552 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 261163-66-0

7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Cat. No. B2462552
M. Wt: 185.226
InChI Key: ZMCWEOAISQPYOU-UHFFFAOYSA-N
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Description

“7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a chemical compound that has been mentioned in the context of copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . It is also related to the synthesis of dihydrocyclopenta[b]indoles .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . The antiproliferative activity of all the target compounds was evaluated against various cell lines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 1H-Indole, 7-methyl- has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 1H-Indole, 7-methyl- is 131.1745 .

Scientific Research Applications

Synthesis and Autoxidation

The compound 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has been utilized in the synthesis of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives. These derivatives were created via modified Fischer indole synthesis. This process involved a novel type of autoxidation, which is significant in organic chemistry research for the development of new compounds (Bhattacharya et al., 2001).

Anti-Inflammatory Activity

A study explored the anti-inflammatory activity of synthesized compounds related to the 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one structure. The compounds exhibited significant anti-inflammatory activity, surpassing even that of standard anti-inflammatory drugs. This indicates potential pharmaceutical applications in the development of new anti-inflammatory medications (Osarodion, 2020).

C2-H Bond Functionalization

Gold-catalyzed cyclization reactions of indoles have been used to form dihydrocyclopenta[b]indole derivatives via C2-H bond functionalization. This process highlights the compound's utility in creating complex molecular structures, which is crucial in synthetic organic chemistry (Chen et al., 2012).

Intramolecular Ritter Reactions

Intramolecular Ritter reactions involving derivatives of 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one have been key in constructing various tetracyclic lactam compounds. These reactions demonstrate the compound's role in facilitating complex chemical transformations, which is significant in the field of medicinal chemistry (Maertens et al., 2004).

Safety And Hazards

The safety and hazards of similar compounds have been discussed. For example, the cytolytic activity of some compounds was markedly inhibited at the same time .

Future Directions

The future directions for the study of similar compounds include the design and synthesis of novel derivatives, evaluation of their antiproliferative activity, and investigation of their mechanism of action .

properties

IUPAC Name

7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,13H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCWEOAISQPYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

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